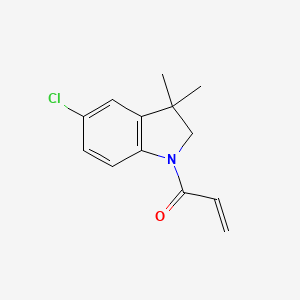

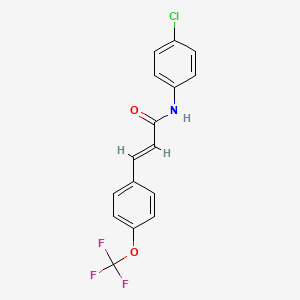

![molecular formula C11H13Cl2NO4 B2484867 [(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate CAS No. 124852-48-8](/img/structure/B2484867.png)

[(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Compounds similar to the one of interest often involve multi-step synthesis routes starting from basic organic or organometallic precursors. The synthesis might involve the formation of the ylidene moiety followed by quaternization with dimethylazanium and finally the addition of the perchlorate anion. An example is the synthesis of related compounds through reactions involving phosphorus oxychloride-N,N-dimethylbenzamide complexes and dimethylcyanamide to yield specific azapropenylium or diazabutenylium salts, which are structurally related to the compound of interest (Okide, 1992).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms within the compound. For closely related structures, crystallography has revealed specific arrangements and hydrogen bonding patterns, as observed in various perchlorate salts with organic cations (Yogavel et al., 2003). These analyses provide insights into the geometry and electronic structure of the compound.

Chemical Reactions and Properties

Chemical properties include reactivity towards nucleophiles, electrophiles, or other reagents. The perchlorate anion in the compound suggests a high reactivity due to its oxidative nature. Additionally, the presence of the ylidene moiety may facilitate reactions such as cycloadditions or serve as a precursor for the synthesis of heterocyclic compounds. An example includes the synthesis of pyrido[1,2-a]-1,3,5-triazinium salts from azapropenylium intermediates (Okide, 1992).

Scientific Research Applications

Synthesis and Application in Heterocyclic Compounds : A study by Mityuk and Ryabukhin (2020) highlighted the use of similar compounds in the synthesis of trifluoromethyl-substituted azaheterocycles. These compounds act as efficient precursors in this process, indicating their potential use in the synthesis of complex heterocyclic structures (Mityuk & Ryabukhin, 2020).

Chemical Reactions and Synthesis : Timokhina et al. (2006) explored the reactivity of similar compounds with hydrogen sulfide, leading to the formation of various sulfides. This kind of research provides insights into the chemical behavior of these compounds under different conditions, which is crucial for their application in synthetic chemistry (Timokhina et al., 2006).

Photonic and Optoelectronic Applications : Sathishkumar et al. (2021) conducted a study on a compound structurally similar to [(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate, focusing on its potential use in nonlinear optical materials. The research showed that these compounds could be effective in photonic and optoelectronic applications (Sathishkumar et al., 2021).

Structural Studies : Sridhar et al. (2002) studied the structures of similar compounds, revealing their potential nonlinear optical (NLO) properties. Such studies are crucial for understanding the molecular structure and potential applications in fields like materials science (Sridhar et al., 2002).

Photoluminescence in Organic Light-Emitting Diodes (OLEDs) : Leopold et al. (2016) described the photoluminescence properties of a class of platinum(II) compounds, including similar perchlorate salts, showing their suitability for use in organic light-emitting diodes (OLEDs) (Leopold et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

[(Z)-3-chloro-3-phenylprop-2-enylidene]-dimethylazanium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN.ClHO4/c1-13(2)9-8-11(12)10-6-4-3-5-7-10;2-1(3,4)5/h3-9H,1-2H3;(H,2,3,4,5)/q+1;/p-1/b11-8-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRQZELUIIQHLO-MKFZHGHUSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC=C(C1=CC=CC=C1)Cl)C.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](=C/C=C(/C1=CC=CC=C1)\Cl)C.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

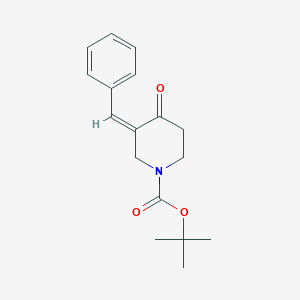

![5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2484785.png)

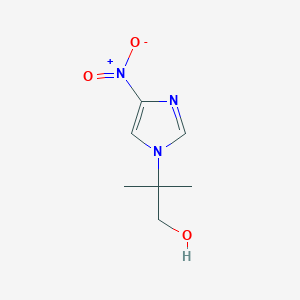

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2484790.png)

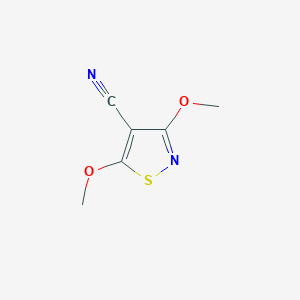

![Ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484794.png)

![2-(2-Oxopropylsulfanyl)-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2484796.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2484797.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2484803.png)

![1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2484805.png)